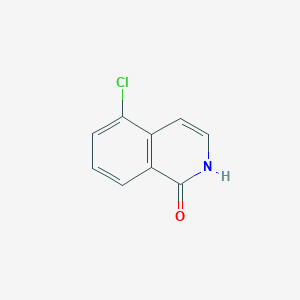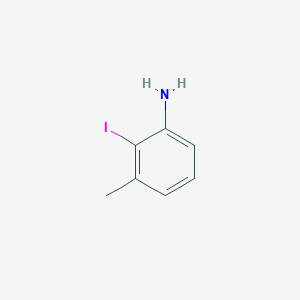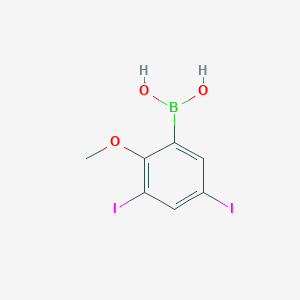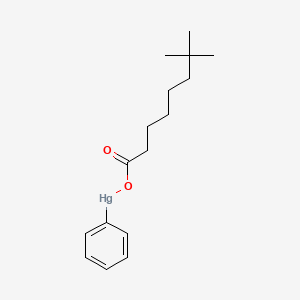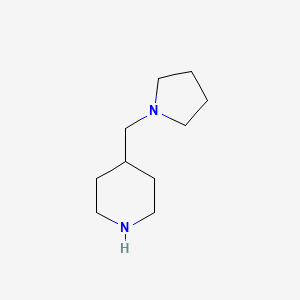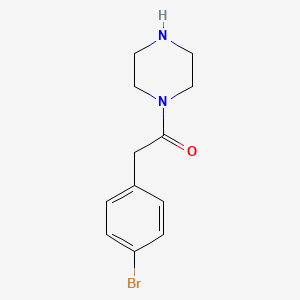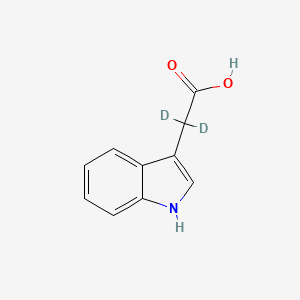
Ácido indol-3-acético-2,2-d2
Descripción general
Descripción
Indole-3-acetic-2,2-d2 acid is the deuterium labeled 3-Indoleacetic acid. 3-Indoleacetic acid (Indole-3-acetic acid) is the most common natural plant growth hormone of the auxin class. It can be added to cell culture medium to induce plant cell elongation and division .
Synthesis Analysis
The synthesis of Indole-3-acetic-2,2-d2 acid involves the oxidation of the substrate indole-3-acetaldehyde using the cofactor nicotinamide adenine dinucleotide (NAD+). This process is catalyzed by the enzyme AldA, an aldehyde dehydrogenase (ALDH) from the bacterial plant pathogen Pseudomonas syringae . The production of IAA was optimized in shake-flask culture using a cost-effective medium containing 4.5% crude glycerol, 2% CSL, and 0.55% feed-grade L-tryptophan .Molecular Structure Analysis
The molecular formula of Indole-3-acetic-2,2-d2 acid is C10D2H7NO2. It has a molecular weight of 177.20 g/mol. The InChI string is 1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i5D2 .Physical And Chemical Properties Analysis
IAA is a colorless solid that is soluble in polar organic solvents .Aplicaciones Científicas De Investigación
Promoción del Crecimiento Vegetal
El IAA-d2 se sabe que juega un papel significativo en la promoción del crecimiento de las plantas. Influye en varios procesos fisiológicos como el crecimiento de la raíz después de la germinación, el tiempo de floración y la regulación del metabolismo del azúcar vegetal .
Morfogénesis Foliar
Este compuesto está involucrado en la morfogénesis foliar y el desarrollo de la red vascular dentro de las plantas, lo cual es crucial para el transporte de nutrientes y la arquitectura general de la planta .
Interacciones Planta-Patógeno
El IAA-d2 también desempeña un papel en las interacciones planta-patógeno, incluyendo la patogénesis y los mecanismos de defensa. Puede ser utilizado por los hongos en estrategias simbióticas que conducen a la promoción del crecimiento de las plantas y la modificación de los mecanismos de defensa básicos de las plantas .
Respuestas de Auxina en Musgo
La investigación ha demostrado que el IAA-d2 puede inducir respuestas típicas de auxina, como la elongación de los gametóforos en especies de musgo, lo que sugiere funciones biológicas conservadas en todas las plantas terrestres .
Síntesis Microbiana para el Desarrollo de Plantas
Ciertas cepas microbianas, como Enterobacter sp., han sido identificadas con notables capacidades para producir IAA-d2, lo cual es crucial para su papel en la mejora del desarrollo de las plantas .
Regulación Mediada por Rizobacterias
Los niveles de IAA-d2 están regulados por rizobacterias promotoras del crecimiento vegetal, que pueden sintetizar IAA-d2 a partir de precursores como el indol-3-acetonitrilo, influyendo así positivamente en el crecimiento de las plantas .
Mecanismo De Acción
Target of Action
Indole-3-acetic-2,2-d2 acid, also known as deuterated indole-3-acetic acid, is a variant of indole-3-acetic acid (IAA), which is the most common natural plant growth hormone of the auxin class . The primary targets of this compound are plant cells, where it induces cell elongation and division .
Mode of Action
The compound interacts with its targets by binding to auxin receptors in plant cells. This binding triggers a signal transduction pathway that leads to changes in gene expression. These changes result in the promotion of cell elongation and division .
Biochemical Pathways
The biosynthesis of IAA in microorganisms can be classified into tryptophan-dependent and tryptophan-independent pathways . The tryptophan-dependent pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . Some of these pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Pharmacokinetics
The pharmacokinetics of Indole-3-acetic-2,2-d2 acid, like other plant hormones, involves its absorption, distribution, metabolism, and excretion (ADME) in plant tissues. Deuterium substitution in drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of the compound’s action include the promotion of cell elongation and division in plant tissues . This leads to various physiological effects, such as promoting root initiation, leaf morphogenesis, and vasculature network development .
Propiedades
IUPAC Name |
2,2-dideuterio-2-(1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOVTRFCIGRIMH-BFWBPSQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584049 | |
| Record name | (1H-Indol-3-yl)(~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24420-86-8 | |
| Record name | (1H-Indol-3-yl)(~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


